6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine
Overview
Description
6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine is a synthetic organic compound with the molecular formula C₁₁H₁₃ClN₄O. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is characterized by the presence of a chlorine atom at the 6th position and a 5,5-dimethyloxolan-2-yl group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: The purine derivative undergoes chlorination at the 6th position using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
Alkylation: The chlorinated purine is then subjected to alkylation with 5,5-dimethyloxolan-2-yl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to introduce the 5,5-dimethyloxolan-2-yl group at the 9th position.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH₃) in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-9-(5,5-dimethyloxolan-2-yl)-9H-purine.
Scientific Research Applications
6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the 5,5-dimethyloxolan-2-yl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the 5,5-dimethyloxolan-2-yl group, making it less sterically hindered.
9-(5,5-Dimethyloxolan-2-yl)purine: Lacks the chlorine atom at the 6th position, affecting its reactivity and binding properties.
Uniqueness
6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine is unique due to the presence of both the chlorine atom and the 5,5-dimethyloxolan-2-yl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
6-chloro-9-(5,5-dimethyloxolan-2-yl)purine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-11(2)4-3-7(17-11)16-6-15-8-9(12)13-5-14-10(8)16/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQNBBUVMZQOKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)N2C=NC3=C2N=CN=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00808987 | |
Record name | 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00808987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62396-87-6 | |
Record name | 6-Chloro-9-(5,5-dimethyloxolan-2-yl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00808987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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